molecular formula C8H5Br3O2 B3104647 2,4,6-Bribromobenzoic acid methyl ester CAS No. 14920-88-8

2,4,6-Bribromobenzoic acid methyl ester

Cat. No.: B3104647
CAS No.: 14920-88-8
M. Wt: 372.84 g/mol
InChI Key: FCVBZWIVKMPUME-UHFFFAOYSA-N
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Description

2,4,6-Tribromobenzoic acid methyl ester is an organic compound that belongs to the class of esters. Esters are commonly derived from carboxylic acids and alcohols. This particular compound is characterized by the presence of three bromine atoms attached to the benzene ring and a methyl ester functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Tribromobenzoic acid methyl ester can be synthesized through the esterification of 2,4,6-tribromobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of 2,4,6-tribromobenzoic acid methyl ester may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromobenzoic acid methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the ester group.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atoms.

    Reduction: Formation of 2,4,6-tribromobenzyl alcohol.

    Hydrolysis: Formation of 2,4,6-tribromobenzoic acid and methanol.

Scientific Research Applications

2,4,6-Tribromobenzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-tribromobenzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The bromine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions can lead to the formation of various products that may exhibit different biological or chemical activities.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorobenzoic Acid Methyl Ester: Similar structure but with chlorine atoms instead of bromine.

    2,4,6-Trifluorobenzoic Acid Methyl Ester: Contains fluorine atoms instead of bromine.

    2,4,6-Tribromobenzoic Acid Ethyl Ester: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

2,4,6-Tribromobenzoic acid methyl ester is unique due to the presence of three bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The bromine atoms can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2,4,6-tribromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br3O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVBZWIVKMPUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307841
Record name Methyl 2,4,6-tribromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14920-88-8
Record name Methyl 2,4,6-tribromobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14920-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4,6-tribromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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